molecular formula C8H16ClN B2913987 Cyclohept-2-en-1-ylmethanamine;hydrochloride CAS No. 2260937-69-5

Cyclohept-2-en-1-ylmethanamine;hydrochloride

Cat. No. B2913987
CAS RN: 2260937-69-5
M. Wt: 161.67
InChI Key: DULSONLRYCGYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Appearance : It exists as a white powder .

Scientific Research Applications

Organic Synthesis and Catalysis

Cyclohept-2-en-1-ylmethanamine hydrochloride has been utilized in the field of organic synthesis, particularly in the development of novel synthetic methodologies and the synthesis of complex molecules. One of the key applications includes its role in the synthesis of highly substituted indolines and indoles via intramolecular [4 + 2] cycloaddition of ynamides and conjugated enynes. This process allows for the efficient construction of indoline and indole frameworks, which are core structures in numerous natural products and pharmaceuticals (Dunetz & Danheiser, 2005).

Additionally, cyclohept-2-en-1-ylmethanamine hydrochloride derivatives have been studied for their catalytic properties in the cyclopropanation of alkenes. This reaction is crucial for the formation of cyclopropane rings, which are prevalent in various bioactive molecules and drugs. The gold-catalyzed cyclopropanation using carbenoid precursors is a notable example, showcasing the compound's potential in facilitating the construction of molecular complexity, including cyclic, heterocyclic, and polycyclic skeletons (Qian & Zhang, 2015).

Material Science and Nanotechnology

In the realm of material science and nanotechnology, cyclohept-2-en-1-ylmethanamine hydrochloride has found application in the synthesis of multifunctional carbon dots for near-infrared fluorescence imaging and photothermal cancer therapy. The intrinsic theranostic properties of the synthesized carbon dots, prepared from a hydrophobic cyanine dye and poly(ethylene glycol), demonstrate the compound's versatility in developing nanomedicines for cancer imaging and treatment. The strong absorption and near-IR emission, coupled with high photothermal conversion efficiency, underscore its potential as a theranostic agent (Zheng et al., 2016).

Safety and Hazards

  • Storage : Store at room temperature (RT) .

properties

IUPAC Name

cyclohept-2-en-1-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-8-5-3-1-2-4-6-8;/h3,5,8H,1-2,4,6-7,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULSONLRYCGYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C=CC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohept-2-en-1-ylmethanamine;hydrochloride

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